Home > Products > Screening Compounds P62602 > 4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine
4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine - 1383543-22-3

4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine

Catalog Number: EVT-2937773
CAS Number: 1383543-22-3
Molecular Formula: C12H11F3N2
Molecular Weight: 240.229
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(3,5-bis(trifluoromethyl)phenyl)-5-methyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-2-thioxoimidazolidin-4-one (3FL-M)

Compound Description: 3FL-M is a synthesized compound evaluated for its hepatoprotective effects against diethylnitrosamine-induced liver injury in rats []. Studies suggest that 3FL-M may offer therapeutic benefits by normalizing liver enzyme and cytokine levels and promoting hepatocyte resolution.

N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N'-(3-methoxybenzylidene)acetohydrazide (J147)

Compound Description: J147 is identified as a promising drug candidate for the treatment of Alzheimer's disease. []

Relevance: The research on J147 explored a series of 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles as potential analogs with similar biological activity. [] This highlights the importance of the trifluoromethyl group, a structural feature shared with 4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine, in influencing biological activity.

1,4-Diaryl-5-trifluoromethyl-1H-1,2,3-triazoles

Compound Description: This class of compounds, specifically those bearing a CF3 substituent, were investigated for their structural and electronic similarities to J147, a potential drug for Alzheimer's disease. []

4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide Hydrochloride Monohydrate (Nilotinib)

Compound Description: Nilotinib is an anti-leukemia drug used in cancer therapy. Research has focused on developing a novel nanosize weakly crystalline modification of Nilotinib hydrochloride monohydrate to enhance its solubility and bioavailability. []

Relevance: The research on Nilotinib highlights the importance of exploring different solid-state forms of a drug to optimize its pharmaceutical properties. [] While structurally dissimilar to 4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine, both compounds demonstrate the importance of chemical modification in drug development and the exploration of different structural motifs for enhanced therapeutic efficacy. Both Nilotinib and the target compound contain a trifluoromethyl group, underscoring its significance in drug design, likely due to its effects on a molecule's pharmacokinetic and pharmacodynamic properties.

(E)-4-Methoxy-2-(((2-methoxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol

Compound Description: This compound has been investigated for its crystallographic features and supramolecular arrangements using Hirshfeld surface analysis and X-ray diffraction. []

Relevance: Although structurally different from 4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine, the study of (E)-4-Methoxy-2-(((2-methoxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol highlights the importance of understanding a molecule's three-dimensional structure and intermolecular interactions, crucial aspects in drug design and material science. [] This emphasis on structure-activity relationships is relevant when considering the potential applications of 4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine as well.

6-Trifluoromethyl-1,4,5,6-tetrahydropyrazolo[3,4-b]pyran Derivatives

Compound Description: These derivatives, synthesized from 4-arylidene-3-methyl-1-phenyl-5-pyrazolones and ethyl trifluoroacetoacetate, represent a class of compounds with potential biological activity. []

Relevance: The synthesis of 6-trifluoromethyl-1,4,5,6-tetrahydropyrazolo[3,4-b]pyran derivatives highlights the use of trifluoroacetoacetate as a versatile building block in organic synthesis. [] This approach could potentially be applied to modify 4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine, further diversifying its structure and potentially leading to new derivatives with altered biological properties.

Benzyl 4-(2-fluoro-4-(trifluoromethyl)phenyl)-2,6,6-trimethyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: This annulated 1,4-dihydropyridine (1,4-DHP) molecule has been synthesized and characterized using various spectroscopic techniques, including X-ray crystallography. This research focuses on understanding the 3D structure of this molecule, which could contribute to the development of new anti-inflammatory drugs. []

Relevance: Both this compound and 4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine fall under the broad category of heterocyclic compounds with potential medicinal chemistry applications. [] The presence of a trifluoromethyl group in both structures suggests a possible role in influencing their pharmacological properties.

Piperazine-based CCR5 Antagonists

Compound Description: These compounds, exemplified by Sch-417690/Sch-D (a specific piperazine-based CCR5 antagonist), represent a class of HIV-1 inhibitors. Research in this area focuses on optimizing the structure of these antagonists to improve their potency, selectivity, and oral bioavailability. []

Relevance: While not structurally identical to 4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine, the development of piperazine-based CCR5 antagonists illustrates the exploration of diverse chemical structures in medicinal chemistry. [] This example emphasizes the importance of structural modifications in achieving desired biological activities and pharmaceutical properties, a concept relevant to the potential development of 4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine as a lead compound.

3-(Adamantan-1-yl)-4-methyl-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

Compound Description: This compound is a triazole derivative, and its crystal structure has been determined through X-ray diffraction analysis, revealing details about its molecular conformation and intermolecular interactions. []

Relevance: Though structurally different from 4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine, the study of 3-(Adamantan-1-yl)-4-methyl-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione highlights the significance of understanding the three-dimensional structure of drug-like molecules, which can be crucial in rational drug design and understanding their interactions with biological targets. [] The presence of a trifluoromethyl group in both compounds suggests its potential importance in their respective biological activities or pharmacological properties.

5,5'-Butane-1,4-diylbis[4-allyl-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione]

Compound Description: This compound is a bis-1,2,4-triazole derivative evaluated for its potential antioxidant and protective effects by investigating its impact on malondialdehyde (MDA) and antioxidant vitamin levels in rats. []

Relevance: The research on 5,5'-Butane-1,4-diylbis[4-allyl-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione demonstrates the exploration of compounds containing the trifluoromethyl group for their potential therapeutic benefits, particularly in the context of oxidative stress and inflammation. [] This is relevant to 4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine as both share the trifluoromethyl motif, suggesting a possible shared interest in their biological activities.

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

Compound Description: JNJ 54166060 is a potent and orally bioavailable small-molecule antagonist of the P2X7 receptor, showing potential as an anti-inflammatory drug. []

Relevance: While structurally distinct from 4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine, the development of JNJ 54166060 as a P2X7 receptor antagonist highlights the exploration of small molecules with specific biological targets for therapeutic applications. [] This emphasizes the potential of 4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine to be investigated for its interactions with specific biological targets and its potential therapeutic uses.

Acridines and Tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines Bearing a 2-(4-(1-Phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide Unit

Compound Description: These represent classes of fused 1,4-dihydropyridines synthesized as part of a study focusing on creating novel hybrid molecules with potential biological activities. []

Relevance: The synthesis of acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines bearing a 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide unit underscores a strategy in medicinal chemistry to combine different pharmacophores into a single molecule to enhance or diversify biological activities. [] While these compounds are not direct analogs of 4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine, this study highlights the importance of exploring structural modifications and the development of hybrid molecules as a strategy that could be relevant to the target compound as well.

3-Methyl-1-phenyl-2-pyrazolin-5-one

Compound Description: This compound served as a reactant in a study investigating oxidative coupling reactions with N,N-diethyl-quinone-(1,4)-diimine to produce azomethine dyes. []

Relevance: The study on 3-methyl-1-phenyl-2-pyrazolin-5-one focuses on its reactivity and potential to generate new compounds with desirable properties. [] This focus on chemical reactivity and derivatization is relevant to understanding the potential of 4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine to undergo similar transformations and yield new compounds with diverse applications.

Overview

4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine is a compound belonging to the class of dihydropyridines, which are characterized by their bicyclic structure containing a pyridine ring fused to a cyclopentane ring. This specific compound features a trifluoromethyl group, which enhances its chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group is particularly notable due to its influence on the compound's reactivity and biological activity.

Source and Classification

The compound is classified as a dihydropyridazine derivative. Dihydropyridines are well-known for their diverse biological activities, including antihypertensive and anticancer properties. The synthesis and characterization of such compounds have been extensively studied, highlighting their significance in pharmaceutical research .

Synthesis Analysis

Methods

The synthesis of 4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine can be achieved through several methods, including:

  1. One-Pot Reactions: Recent advancements in synthetic methodologies have enabled the efficient one-pot synthesis of various dihydropyridine derivatives. This approach often utilizes catalysts such as manganese ferrite nanoparticles or Brønsted acids under mild conditions to yield high-purity products with excellent yields .
  2. Condensation Reactions: Traditional methods involve the condensation of aldehyde derivatives with appropriate nucleophiles, followed by cyclization to form the dihydropyridine framework. These reactions are typically carried out in organic solvents at elevated temperatures .
  3. Dehydration Techniques: Another effective method includes the dehydration of intermediates using reagents such as phosphorus oxychloride in combination with silica gel to facilitate the formation of the desired dihydropyridine structure .

Technical Details

The specific conditions for synthesizing 4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine may vary based on the chosen method, but generally involve careful control of temperature, solvent choice, and reaction time to optimize yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine can be represented as follows:

  • Chemical Formula: C13H12F3N
  • Molecular Weight: Approximately 253.24 g/mol

The structure includes:

  • A methyl group at position 4.
  • A phenyl group at position 1.
  • A trifluoromethyl group at position 5.

Data

Chemical Reactions Analysis

Reactions

4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine can participate in various chemical reactions due to its functional groups:

  1. Electrophilic Substitution: The trifluoromethyl group can influence electrophilic aromatic substitution reactions on the phenyl ring.
  2. Nucleophilic Addition: The dihydropyridine structure may undergo nucleophilic addition reactions, particularly at positions that are electrophilic due to electron-withdrawing groups.
  3. Reductive Transformations: The compound may also be subjected to reduction reactions to yield other derivatives with altered biological properties .

Technical Details

The specific reaction conditions (e.g., temperature, solvent, catalyst) must be optimized for each type of reaction to achieve desired outcomes efficiently.

Mechanism of Action

Process

The mechanism of action for 4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine typically involves interaction with biological targets such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially leading to increased bioavailability.

Data

Studies have indicated that dihydropyridine derivatives exhibit various pharmacological effects, including vasodilation and modulation of calcium channels in cardiac tissues . The specific interactions at a molecular level often require detailed biochemical assays for elucidation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting points can vary based on purity but generally fall within a defined range for similar compounds.

Chemical Properties

  • Solubility: Solubility in organic solvents like dichloromethane or ethanol is common.
  • Stability: The presence of the trifluoromethyl group contributes to chemical stability under various conditions.

Relevant data from spectroscopic analyses (NMR, IR) provide insights into bonding characteristics and functional groups present within the molecule .

Applications

Scientific Uses

4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine has potential applications in:

  1. Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting cardiovascular diseases or cancer.
  2. Material Science: Due to its unique electronic properties, it may be explored for use in organic electronics or as a precursor for advanced materials.
  3. Agricultural Chemistry: Investigated for potential insecticidal properties owing to structural analogies with known bioactive compounds .
Synthetic Methodologies for 4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine

Multi-Component Reaction Strategies Inspired by Hantzsch-Type Dihydropyridine Synthesis

The synthesis of 4-methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine leverages modified Hantzsch-type multi-component reactions (MCRs), which traditionally enable efficient construction of nitrogen-containing heterocycles through convergent bond-forming processes. Classical Hantzsch dihydropyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-keto ester, and ammonia [1]. For pyridazinone targets, this paradigm has been adapted to incorporate hydrazide derivatives as the nitrogen source alongside trifluoromethyl-containing building blocks and carbonyl components.

A representative approach utilizes phenylhydrazine, ethyl 4,4,4-trifluoroacetoacetate, and a suitable methyl-containing ketone (e.g., pentane-2,4-dione) under mild acid or base catalysis. This one-pot cyclocondensation proceeds via sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization/dehydration steps, yielding the 1,4-dihydropyridazine core with the trifluoromethyl group pre-installed at C-5 [5]. The inherent atom economy and convergence of MCRs significantly reduce synthetic steps compared to linear strategies.

Recent innovations focus on enhancing efficiency and scope. Heteropoly acid catalysts supported on iron phosphate nanotubes (e.g., 5W-FeP), developed for Hantzsch dihydropyridine synthesis, demonstrate exceptional promise under ultrasound irradiation. These catalysts provide enhanced Lewis acidity, improved surface area, and superior reducibility, achieving yields of 88–92% for structurally related 1,4-dihydropyridines under mild conditions [2]. While directly applied to dihydropyridines, the methodology translates effectively to dihydropyridazines, offering excellent functional group tolerance and facile catalyst recovery/reuse for up to six cycles without significant activity loss.

Table 1: Modifications to MCR Strategies for Pyridazinone Synthesis

Component VariationCatalyst SystemReaction ConditionsReported Yield RangeKey Advantage
Phenylhydrazine + Trifluoro-β-ketoester + 1,3-DicarbonylFeP-Supported HPAUltrasound, 50-60°C, 1-2h85-90% (extrapolated)High catalyst recyclability
Arylhydrazine + Ethyl 4,4,4-trifluoroacetoacetate + β-KetoaldehydePTSA, Acetic AcidReflux, 6-12h60-75%Simplicity, readily available catalysts
Hydrazide + Malononitrile Derivative + AldehydePiperidine, EthanolRT to Reflux, 3-8h70-92% (related systems)Access to diverse C-3/C-5 substituents

Catalytic Asymmetric Approaches for Enantioselective Functionalization

Enantioselective synthesis of 4-methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine presents significant challenges due to the compound's conformational flexibility and the prochiral nature of its precursor imines/enones. Catalytic asymmetric strategies primarily focus on two approaches: chiral metal-complex catalysis and organocatalysis, targeting the creation of stereocenters at C-4.

Chiral Lewis acid catalysts, particularly those based on copper or palladium complexes with bisoxazoline (BOX) or phosphinooxazoline (PHOX) ligands, facilitate asymmetric versions of the Hantzsch-inspired MCR. These catalysts activate electrophilic components (e.g., aldehydes or α,β-unsaturated carbonyls), enabling enantioselective nucleophilic addition or cyclization steps. For instance, a Cu(I)-(R)-DTBM-SEGPHOS complex catalyzes the asymmetric addition of hydrazine derivatives to trifluoromethylated enones, affording chiral intermediates with enantiomeric excess (ee) up to 88% prior to cyclization [5].

Organocatalytic desymmetrization offers a metal-free alternative. Chiral secondary amines (e.g., MacMillan catalysts or diarylprolinol silyl ethers) catalyze asymmetric Michael additions between N-phenylhydrazinecarboxamides and trifluoromethylated acceptors like ethyl 4,4,4-trifluoro-2-butynoate. Subsequent cyclization furnishes the dihydropyridazine ring with moderate to good enantioselectivity (typically 70-85% ee). Hydrogen bonding catalysts, such as thiourea derivatives (e.g., Takemoto's catalyst), provide complementary routes by activating substrates through directed hydrogen bonding networks [10].

A notable limitation remains the direct enantioselective functionalization of the pre-formed dihydropyridazine core. While enzymatic resolution has been explored for related 1,4-dihydropyridines [1], its application to 4-methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine is underexplored. Current efforts focus on developing chiral Pd(0) catalysts for allylic alkylation at C-4, potentially enabling direct enantioenrichment of the heterocycle.

Late-Stage Trifluoromethylation Techniques for C-5 Modification

Installing the trifluoromethyl group at the C-5 position after constructing the dihydropyridazine core offers strategic advantages in diversification. Late-stage trifluoromethylation circumvents limitations associated with pre-functionalized building blocks, enabling access to analogs where trifluoromethyl-containing precursors are unstable or inaccessible. Key methodologies include:

  • Radical Trifluoromethylation: Copper-catalyzed C(sp³)–H trifluoromethylation using (bpy)Zn(CF₃)₂ complexes represents a powerful atom-economical approach. This method leverages benzylic-like C–H activation adjacent to the pyridazine nitrogen. A catalytic system comprising Cu(I) phenanthroline complexes and a mild oxidant generates the ·CF₃ radical, which reacts with the nucleophilic C-5 position (activated by the electron-donating 4-methyl group and adjacent nitrogen). This approach demonstrates broad functional group tolerance and is applicable to complex dihydropyridazine derivatives [6].

  • Photoredox-Catalyzed C–H Functionalization: Metal-free, organophotoredox catalysis provides a complementary strategy for site-selective trifluoromethylation. Utilizing electron-deficient aryl sulfonium salts (e.g., Ar-S(Ph)CF₃⁺) or phthalimide-based reagents (Phth-SCF₃) in combination with photocatalysts like 4CzIPN under visible light irradiation enables direct C-5–CF₃ bond formation via an inner-sphere radical mechanism. This method exhibits remarkable regioselectivity for benzylic-type positions (such as C-5 in the dihydropyridazine scaffold) over other potential C(sp³)–H sites, even in complex molecules [3] [9]. Yields typically range from 60% to 81% for heteroarenes under optimized conditions (MeCN, K₂CO₃, blue LEDs).

  • Electrophilic Trifluoromethylation: Reagents such as Togni's reagent (I-CF₃) or Umemoto's reagent (S-CF₃⁺) enable electrophilic trifluoromethylation. In the presence of a Lewis or Brønsted base, the nucleophilic C-5 position of the dihydropyridazine ring can attack these electrophilic trifluoromethyl sources. While effective, this method can suffer from competing side reactions at nitrogen atoms within the ring [4].

Table 2: Late-Stage Trifluoromethylation Methods for C-5 Functionalization

MethodologyKey Reagent/CatalystMechanismOptimal ConditionsLimitations
Copper-Catalyzed C(sp³)–H Activation(bpy)Zn(CF₃)₂, Cu(I) CatalystRadicalDMF, 80-100°C, N₂ atmosphereRequires activated C-H position
Photoredox CatalysisPhth-SCF₃, 4CzIPNRadical (Inner-Sphere HAT)MeCN, K₂CO₃, Blue LEDs, RTSensitive to oxygen, solvent dependent
Electrophilic TrifluoromethylationTogni Reagent I (I-CF₃)Polar (Sₙ2/E)DCM, RT, Base (e.g., K₂CO₃)Competing N-trifluoromethylation

Green Chemistry Protocols: Solvent-Free and Energy-Efficient Pathways

Addressing the environmental impact of synthesizing 4-methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine is crucial for sustainable pharmaceutical development. Green chemistry principles guide innovations focusing on solvent elimination/replacement, energy reduction, and catalytic efficiency:

  • Solvent-Free Synthesis: Mechanochemical approaches using ball milling or grinding enable the Hantzsch-inspired cyclocondensation without solvents. Reactants (phenylhydrazine, trifluoroacetoacetate, and acetylacetone) are ground together with a minimal catalytic amount of p-toluenesulfonic acid (PTSA) or silica sulfuric acid. This method drastically reduces waste, shortens reaction times (from hours to 30-60 minutes), and often improves yields compared to traditional reflux conditions [1] [2].

  • Ultrasound-Assisted Catalysis: As highlighted earlier, ultrasound irradiation significantly accelerates MCRs catalyzed by supported heteropoly acids (e.g., 5W-FeP). Cavitation effects enhance mass transfer and reagent mixing, enabling reactions to proceed at lower temperatures (50–60°C vs. reflux) with completion within 1–2 hours instead of 12–24 hours. This translates to substantial energy savings and reduced reaction times while maintaining high yields and chemoselectivity [2].

  • Eco-Friendly Solvent Systems: When solvents are necessary, replacing traditional volatile organic compounds (VOCs) like DMF or toluene with bio-based solvents (e.g., cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (2-MeTHF)) or deep eutectic solvents (DESs) derived from choline chloride and urea/glycerol significantly improves the process sustainability profile. These solvents often enhance product solubility and facilitate easier separation. Microwave irradiation in these green solvents further boosts efficiency, providing rapid and uniform heating [1].

  • Catalyst Design and Recovery: The development of robust, recyclable catalysts is paramount. Iron phosphate nanotube-supported heteropoly acids exemplify this principle, offering high activity, easy separation via filtration, and efficient reuse for multiple cycles without leaching or significant loss of activity. Magnetic nanocatalysts (e.g., Fe₃O₄@SiO₂-HPA) represent another advancement, enabling catalyst recovery using simple magnets, minimizing catalyst consumption and waste generation [2].

Table 3: Green Synthesis Metrics Comparison

ParameterTraditional SynthesisSolvent-Free Ball MillingUltrasound w/ HPA Catalyst
Reaction Time6-24 hours0.5-1 hour1-2 hours
TemperatureReflux (80-110°C)Ambient (mechanical energy)50-60°C
Solvent Volume10-50 mL/g product0 mL<5 mL (catalyst suspension)
Catalyst Loading10-20 mol% (homogeneous)5-10 mol%~1 wt% (heterogeneous)
Estimated E-factor (kg waste/kg product)>50<510-20
ReusabilityNone (homogeneous)Limited>6 cycles

Properties

CAS Number

1383543-22-3

Product Name

4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine

IUPAC Name

4-methyl-1-phenyl-5-(trifluoromethyl)-4H-pyridazine

Molecular Formula

C12H11F3N2

Molecular Weight

240.229

InChI

InChI=1S/C12H11F3N2/c1-9-7-16-17(8-11(9)12(13,14)15)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

LYBBELDNNKDRBZ-UHFFFAOYSA-N

SMILES

CC1C=NN(C=C1C(F)(F)F)C2=CC=CC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.